molecular formula C10H8N2O2 B1580555 1-(2-Nitrophenyl)pyrrole CAS No. 33265-60-0

1-(2-Nitrophenyl)pyrrole

Cat. No. B1580555
CAS RN: 33265-60-0
M. Wt: 188.18 g/mol
InChI Key: UQNRTIQURQZGKL-UHFFFAOYSA-N
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Patent
US08058306B2

Procedure details

1.37 g (9.9 mmol) 2-nitro-anilin and 1.3 ml (11 mmol) of 2,5-dimethoxy-tetrahydrofuran was refluxed for 1 hour in 20 ml acetic acid. The reaction mixture was evaporated and the residue was diluted in EtOAc and washed with water, NaHCO3 (sat.), water, and then dried over Na2SO4. The solvent was evaporated and 1.8 g (96%) of 1a was obtained as an oil.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].CO[CH:13]1[CH2:17][CH2:16][CH:15](OC)O1>C(O)(=O)C>[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[N:6]1[CH:13]=[CH:17][CH:16]=[CH:15]1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted in EtOAc
WASH
Type
WASH
Details
washed with water, NaHCO3 (sat.), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.